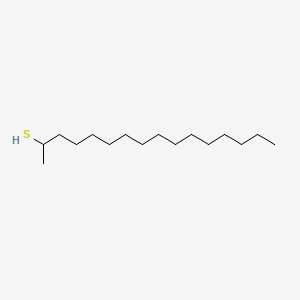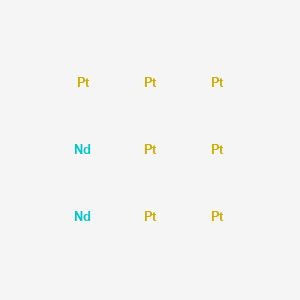
Neodymium--platinum (2/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-platinum (2/7) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neodymium-platinum (2/7) typically involves the reaction of neodymium and platinum precursors under controlled conditions. One common method is the co-precipitation technique, where neodymium and platinum salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of neodymium-platinum (2/7) may involve high-temperature solid-state reactions or chemical vapor deposition techniques. These methods ensure the formation of a pure and homogeneous compound, which is essential for its applications in advanced technologies.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium-platinum (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Neodymium-platinum (2/7) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve the replacement of neodymium or platinum atoms with other elements or compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of neodymium oxide and platinum oxide, while reduction may yield metallic neodymium and platinum.
Wissenschaftliche Forschungsanwendungen
Neodymium-platinum (2/7) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of new diagnostic and therapeutic agents.
Medicine: Neodymium-platinum (2/7) is being explored for its potential use in cancer treatment, particularly in targeted drug delivery systems.
Industry: The compound is used in the production of advanced materials, including high-performance magnets and electronic components.
Wirkmechanismus
The mechanism of action of neodymium-platinum (2/7) involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In biological systems, it may interact with cellular components, leading to specific therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Neodymium oxide (Nd2O3)
- Platinum oxide (PtO2)
- Neodymium chloride (NdCl3)
- Platinum chloride (PtCl2)
Uniqueness
Neodymium-platinum (2/7) is unique due to its specific stoichiometric ratio and the synergistic properties of neodymium and platinum
Eigenschaften
CAS-Nummer |
66273-44-7 |
|---|---|
Molekularformel |
Nd2Pt7 |
Molekulargewicht |
1654.1 g/mol |
IUPAC-Name |
neodymium;platinum |
InChI |
InChI=1S/2Nd.7Pt |
InChI-Schlüssel |
ZUTIQXFXDUNNHF-UHFFFAOYSA-N |
Kanonische SMILES |
[Nd].[Nd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



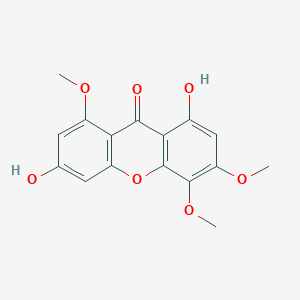


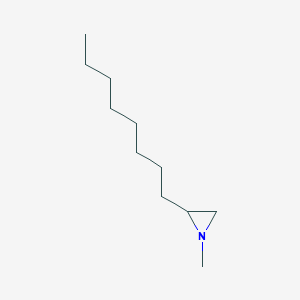
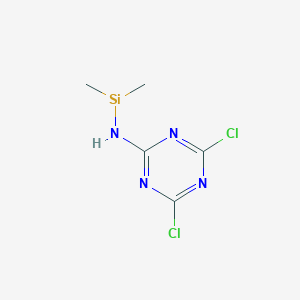
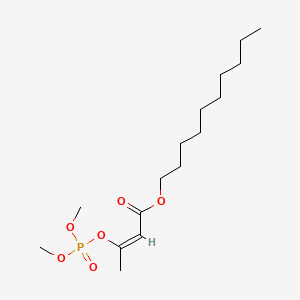
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)

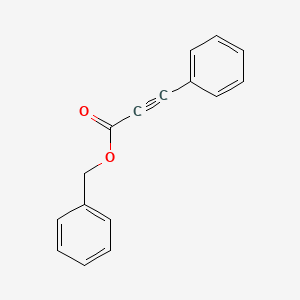
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


